Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester
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Overview
Description
N-Ethoxycarbonylmethylene-4-methoxyaniline: is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by its IUPAC name, ethyl 2-(4-methoxyphenyl)iminoacetate . This compound is an intermediate in the synthesis of various pharmaceuticals and is used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethoxycarbonylmethylene-4-methoxyaniline can be synthesized through the reaction of 4-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods: Industrial production of N-Ethoxycarbonylmethylene-4-methoxyaniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-Ethoxycarbonylmethylene-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Ethoxycarbonylmethylene-4-methoxyaniline is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethoxycarbonylmethylene-4-methoxyaniline involves its interaction with specific molecular targets. It acts as an intermediate in biochemical pathways, facilitating the formation of active pharmaceutical ingredients. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are crucial for its role in drug synthesis.
Comparison with Similar Compounds
- Ethyl (4-methoxyphenylimino)acetate
- (4-Methoxyphenylimino)acetic acid ethyl ester
Comparison: N-Ethoxycarbonylmethylene-4-methoxyaniline is unique due to its specific functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers better stability and versatility in synthetic applications.
Properties
CAS No. |
115276-75-0 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
SZATXVFGSXZJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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